Hydrocortisone buteprate

准备方法

氢化可的松丁酸丙酸酯可以通过一系列化学反应合成。一种方法包括用丁酸和丙酸酯化氢化可的松。制备方法包括将氢化可的松作为原料加入到二甲基甲酰胺中,在对甲苯磺酸和三乙基正丁酸酯的催化下生成大环内酯。 然后将大环内酯溶解在甲醇-水混合溶剂中,在固体强酸的催化下进行水解,生成氢化可的松丁酸丙酸酯 .

化学反应分析

Synthetic Reactions

Hydrocortisone buteprate is synthesized via sequential esterification of hydrocortisone at positions C17 and C21. Key steps include:

Step 1: C17 Acylation with Butyryl Chloride

-

Substrate : Hydrocortisone acetate (precursor to preserve the C21 hydroxyl group).

-

Reagents : Butyryl chloride, triethylamine/pyridine, 4-dimethylaminopyridine (DMAP) catalyst.

-

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 85–90% | |

| Key Impurity | 11β-butyrate isomer (hydrolyzed post-reaction) |

Step 2: C21 Propionylation

-

Substrate : Hydrocortisone 17α-butyrate.

-

Reagents : Propionyl chloride, alkaline hydrolysis (e.g., sodium carbonate).

-

Conditions :

Mechanistic Insight :

-

DMAP catalyzes nucleophilic acyl substitution, enhancing reaction efficiency .

-

pH control (<5) during workup eliminates unstable 11β esters .

Metabolic Reactions

This compound undergoes rapid hepatic and dermal hydrolysis to inactive metabolites:

Primary Pathways:

-

Esterase-Mediated Hydrolysis :

-

Further Metabolism of Hydrocortisone :

Pharmacokinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Half-life (Topical) | 2–4 hours (tissue retention) | |

| Systemic Bioavailability | <1% (intact ester) |

Degradation Pathways

This compound degrades under hydrolytic and oxidative conditions:

Hydrolytic Degradation:

-

Acidic/Neutral pH : Slow cleavage of esters (t₁/₂ > 24 hours at pH 5–7) .

-

Alkaline pH : Accelerated hydrolysis (t₁/₂ < 6 hours at pH 9) .

Oxidative Degradation:

-

Light/Heat Exposure : Forms peroxides and ketonic derivatives .

-

Stabilizers : Formulations include antioxidants (e.g., citric acid) to mitigate oxidation .

Reactivity in Formulations

-

Incompatibilities : Reacts with strong bases (e.g., sodium hydroxide) and oxidizing agents .

-

Stability Data :

Analytical Characterization

科学研究应用

Atopic Dermatitis

Hydrocortisone buteprate has been extensively studied for its effectiveness in treating atopic dermatitis (AD). A multicenter, double-blind study involving 194 adults demonstrated significant improvements in dermatitis severity when treated with HBP compared to placebo. Patients reported better tolerability and cosmetic acceptability of HBP cream .

Table 1: Efficacy of this compound in Atopic Dermatitis

Psoriasis

In patients with psoriasis, HBP has shown comparable efficacy to other potent corticosteroids like betamethasone valerate. In a study comparing HBP with other treatments, it was found to induce better clinical responses in patients when applied under occlusive conditions .

Table 2: Comparative Efficacy of this compound in Psoriasis

| Study | Treatment Comparison | Outcome | Adverse Effects |

|---|---|---|---|

| HBP vs Betamethasone Valerate | Better response under occlusion | Acne-like rash (3.3%) |

Pediatric Use

HBP has been evaluated for safety and efficacy in pediatric populations as young as three months old. A study involving 264 children showed that HBP 0.1% lipocream significantly improved eczema symptoms compared to the vehicle alone, with no serious adverse events reported .

Table 3: Pediatric Efficacy of this compound

| Study | Age Group | Treatment Duration | Efficacy Rate | Adverse Effects |

|---|---|---|---|---|

| 3 months - 18 years | Up to 1 month | Significant improvement (P < 0.001) | No serious adverse events |

Safety Profile

Overall, this compound is well-tolerated across different populations. Common side effects include mild skin irritation or burning sensations, which are generally transient and resolve upon discontinuation or adjustment of therapy . Long-term use is associated with fewer systemic side effects compared to other stronger corticosteroids.

作用机制

氢化可的松丁酸丙酸酯通过与胞质糖皮质激素受体结合发挥作用。结合后,受体-配体复合物转运到细胞核,在那里与靶基因启动子区域的糖皮质激素反应元件(GRE)结合。 这种结合调节特定基因的转录,从而产生抗炎和免疫抑制作用 .

相似化合物的比较

生物活性

Hydrocortisone buteprate (HBP), a double-ester derivative of hydrocortisone, is recognized for its potent anti-inflammatory properties and is used in various dermatological conditions. This article explores the biological activity of HBP, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

HBP is characterized by its unique chemical structure, which enhances its lipophilicity and receptor affinity compared to traditional hydrocortisone. The mechanism of action involves the binding of HBP to glucocorticoid receptors in the cytoplasm, leading to the formation of a receptor-ligand complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements (GREs) in target gene promoters, modulating the expression of genes involved in inflammatory processes.

The anti-inflammatory effects are mediated through several pathways:

- Inhibition of Cytokine Production : HBP suppresses the expression of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-alpha, thereby limiting T cell activation and proliferation.

- Induction of Lipocortin-1 : This protein inhibits phospholipase A2, reducing the production of arachidonic acid and subsequently eicosanoids like prostaglandins and leukotrienes.

- Vasoconstriction : HBP exhibits significant vasoconstrictor effects, enhancing its anti-inflammatory potency compared to other corticosteroids .

Potency Comparison

HBP is classified as a medium-potent corticosteroid. Its potency can be compared with other topical corticosteroids based on clinical trials:

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of HBP in treating various dermatological conditions, especially atopic dermatitis and eczema:

- Atopic Dermatitis in Pediatric Patients :

- Eczema Treatment :

- Rosacea Treatment :

Safety Profile

The safety of HBP has been extensively evaluated:

属性

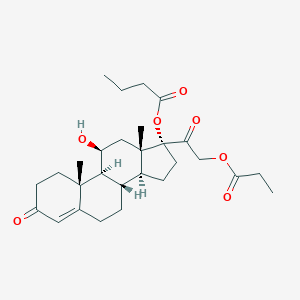

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGXJPFPZOHSQS-AYVLZSQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048603 | |

| Record name | Hydrocortisone buteprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |

| Record name | Hydrocortisone probutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72590-77-3 | |

| Record name | Hydrocortisone buteprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone probutate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone probutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone buteprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROCORTISONE PROBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。